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molecular formula C11H9NO4 B8584159 8-Methoxy-6-carboxycarbostyril

8-Methoxy-6-carboxycarbostyril

Cat. No. B8584159
M. Wt: 219.19 g/mol
InChI Key: JGKCLWXSVHPCBY-UHFFFAOYSA-N
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Patent
US05591751

Procedure details

8.09 ml of a 5N aqueous sodium hydroxide solution was added to a suspension of 2.00 g of 8-methoxy-6-ethoxycarbonylcarbostyril in ethanol. The mixture became uniform in about 1 minute. The mixture was stirred at room temperature for 4 days. The resulting precipitate was collected by filtration and dissolved in water. The solution was washed with ethyl acetate, and then was made acidic with concentrated hydrochloric acid with ice-cooling. The resulting precipitate was collected by filtration to obtain 1.62 g of 8-methoxy-6-carboxycarbostyril as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-methoxy-6-ethoxycarbonylcarbostyril
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:16]([O:18]CC)=[O:17])[CH:8]=[C:9]2[C:14]=1[NH:13][C:12](=[O:15])[CH:11]=[CH:10]2>C(O)C>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:16]([OH:18])=[O:17])[CH:8]=[C:9]2[C:14]=1[NH:13][C:12](=[O:15])[CH:11]=[CH:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
8-methoxy-6-ethoxycarbonylcarbostyril
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=C2C=CC(NC12)=O)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
WASH
Type
WASH
Details
The solution was washed with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
COC=1C=C(C=C2C=CC(NC12)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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